molecular formula C8H12O5 B12085634 6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one CAS No. 127758-34-3

6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

Cat. No.: B12085634
CAS No.: 127758-34-3
M. Wt: 188.18 g/mol
InChI Key: BXFYHFZSSWKNFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves the reaction of 2,3-isopropyl-ribose-1-O-methy-4-lactone with appropriate reagents under controlled conditions . The compound can be synthesized through various methods, including the use of chloroform and methanol as solvents . The reaction conditions typically involve maintaining a specific temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in the desired form .

Chemical Reactions Analysis

Types of Reactions: 6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and solvent systems.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs of the compound .

Properties

IUPAC Name

6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-8(2)12-4-5(13-8)7(10-3)11-6(4)9/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFYHFZSSWKNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(=O)OC2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501174479
Record name Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127758-34-3
Record name Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127758-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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